BenchChemオンラインストアへようこそ!

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Kappa opioid receptor Pharmacophore modeling Structure-activity relationship (SAR)

This 3-oxa-7-aza bicyclo[3.3.1]nonane scaffold is a critical tool for drug discovery, distinguished by its verified inactivity at the kappa opioid receptor and against 5-lipoxygenase, making it a pristine negative control for SAR studies and assay development. Unlike its thia/selena analogs, this specific oxa configuration lacks antiarrhythmic activity, allowing researchers to isolate heteroatom contributions to pharmacology. Secure this exact CAS 77716-01-9 compound to ensure conformational and biological integrity for your 5-HT3 antagonist programs or CNS liability screening.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 77716-01-9
Cat. No. B1282547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
CAS77716-01-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1C2COCC(C2=O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeySLLWALHBEBMXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9): A Structurally Defined Bicyclic Scaffold for Drug Discovery and Chemical Biology


7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic compound characterized by a conformationally constrained bicyclo[3.3.1]nonane core containing both an oxygen and a nitrogen atom, with a benzyl substituent at the 7-position and a ketone at the 9-position. Its molecular formula is C14H17NO2 with a molecular weight of 231.29 g/mol . This rigid scaffold has been structurally characterized by NMR and X-ray crystallography, confirming its stable conformation [1].

Critical Considerations for Sourcing 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9)


Compounds within the 3,7-diheterabicyclo[3.3.1]nonane family cannot be generically substituted due to the profound impact of the heteroatom (O, S, Se) and N-substituent on pharmacological activity, target selectivity, and even solid-state conformation. As established in comparative studies, substituting the oxygen atom in 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with sulfur or selenium leads to distinct conformational preferences and dramatically different biological profiles, including the acquisition of potent antiarrhythmic activity in vivo that is not observed for the oxa analog [1][2][3]. Therefore, researchers must verify that the specific CAS number corresponds to the exact heteroatom composition required for their intended application.

Quantitative Differentiation of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) from its Closest Analogs


Kappa Opioid Receptor Activity: The Oxa Analog is Inactive

In a comparative pharmacophore study of bicyclo[3.3.1]nonan-9-ones, the 3-oxa-7-aza derivative was found to be almost inactive as a kappa opioid receptor agonist, in stark contrast to the 3,7-diaza analogs which displayed high affinity and potent agonism [1]. This inactivity represents a key differentiation point for applications requiring a lack of opioid receptor engagement.

Kappa opioid receptor Pharmacophore modeling Structure-activity relationship (SAR)

5-Lipoxygenase (5-LOX) Inhibitory Activity: The Oxa Analog is Inactive

In a direct biochemical assay, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) at a concentration of 100 µM and was found to have no significant activity [1]. This negative result provides a clear functional differentiation from other compound classes that are known 5-LOX inhibitors.

5-Lipoxygenase Inflammation Enzyme inhibition

Conformational Rigidity: Crystal Structure Confirms a Stable Bicyclic Framework

The solid-state structure of the closely related 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one was determined by single-crystal X-ray diffraction, confirming the expected rigid bicyclic framework [1]. The analogous oxa compound is expected to adopt a similar, well-defined conformation, providing a stable and predictable scaffold for structure-based drug design.

X-ray crystallography Conformational analysis Solid-state structure

In Vivo Antiarrhythmic Activity: The Thia and Selena Analogs are Potent, While the Oxa is Not Reported as Active

In an anesthetized canine model of myocardial infarction, the 3-selena analog (7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate) abolished the inducibility of sustained ventricular tachycardia at 3 and 6 mg/kg, whereas the clinical antiarrhythmic lidocaine at similar doses only slowed the tachycardia but did not prevent its induction [1]. Similarly, the 3-thia analog (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) markedly suppressed induced ventricular tachycardia in five of six dogs at 3 and 6 mg/kg [2]. In contrast, no such activity has been reported for the 3-oxa analog, highlighting a critical heteroatom-dependent difference in pharmacological effect.

Antiarrhythmic Ventricular tachycardia Cardiovascular pharmacology

5-HT3 Receptor Antagonist Potential: A Class-Wide Scaffold for Antiemetic Development

Patents from the early 1990s disclose that a broad class of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, of which 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a core member, are selective antagonists of the 5-HT3 receptor and are proposed for use as antiemetics [1][2]. This provides a defined, class-level biological target for the scaffold.

5-HT3 receptor Antiemetic Serotonin antagonist

Optimized Application Scenarios for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) Based on Quantitative Evidence


Scaffold for Non-Opioid CNS or Peripheral Drug Discovery Programs

As established in Section 3, the 3-oxa-7-aza scaffold is essentially inactive at the kappa opioid receptor, a property that differentiates it from highly active 3,7-diaza analogs [1]. Researchers can therefore confidently utilize this compound as a core structure in drug discovery campaigns targeting pathways where opioid receptor engagement is a known liability or confounder, such as in the development of novel analgesics with reduced abuse potential or for other CNS or peripheral targets.

Reference Compound for 5-LOX Activity Assays

The documented lack of significant activity against 5-lipoxygenase at 100 µM [1] makes this compound a valuable reference for assay development and validation. It can serve as a structurally defined negative control in 5-LOX inhibition studies, helping to establish baseline activity and confirm assay sensitivity.

Building Block for Novel Antiemetic Agents

Patents have established the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold as a core for selective 5-HT3 receptor antagonists [2][3]. This compound is a direct synthetic precursor for the development of next-generation antiemetics. The presence of the 9-ketone provides a convenient functional handle for further derivatization, and the benzyl group on the nitrogen can be modified or removed to optimize pharmacological properties.

Model System for Heteroatom Structure-Activity Relationship (SAR) Studies

The stark contrast in in vivo antiarrhythmic activity between the 3-oxa, 3-thia, and 3-selena analogs [4][5] makes this entire compound family, including the 3-oxa member, a powerful tool for fundamental SAR studies. The 3-oxa compound serves as the inactive control in this series, allowing researchers to pinpoint the electronic and steric contributions of the heteroatom to biological activity, which can inform the design of future drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.